Cas no 91994-11-5 (5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane)
5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane Chemical and Physical Properties
Names and Identifiers
-
- 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(2-methylphenyl)-
- 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
- E85490
- 5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane
- AKOS025403950
- AS-3026
- MFCD27965639
- CS-0174860
- SCHEMBL12370783
- 91994-11-5
-
- MDL: MFCD27965639
- Inchi: 1S/C12H17BO2/c1-10-6-4-5-7-11(10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3
- InChI Key: ZZYGMAWEGWFCCK-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=CC=2C)OCC(C)(C)C1
Computed Properties
- Exact Mass: 204.1321599g/mol
- Monoisotopic Mass: 204.1321599g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321870-10g |
5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane |
91994-11-5 | 95% | 10g |
$312 | 2021-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D886857-5g |
1,3,2-Dioxaborinane, 5,5-dimethyl-2-(2-methylphenyl)- |
91994-11-5 | 98% | 5g |
1,789.20 | 2021-05-17 | |
| TRC | D471153-50mg |
5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane |
91994-11-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D471153-100mg |
5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane |
91994-11-5 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D471153-500mg |
5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane |
91994-11-5 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | OR310868-1g |
5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane |
91994-11-5 | 95% | 1g |
£41.00 | 2025-02-19 | |
| Apollo Scientific | OR310868-5g |
5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane |
91994-11-5 | 95% | 5g |
£127.00 | 2025-02-19 | |
| AK Scientific | AMTB1002-250mg |
5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane |
91994-11-5 | 97% | 250mg |
$38 | 2025-02-18 | |
| AK Scientific | AMTB1002-1g |
5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane |
91994-11-5 | 97% | 1g |
$90 | 2025-02-18 | |
| AK Scientific | AMTB1002-5g |
5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane |
91994-11-5 | 97% | 5g |
$270 | 2025-02-18 |
5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane
Introduction to 5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane (CAS No. 91994-11-5)
5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane, identified by the Chemical Abstracts Service Number (CAS No.) 91994-11-5, is a specialized boronic acid derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of dioxaborinane derivatives, which are widely recognized for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, a cornerstone reaction in modern synthetic chemistry. The presence of both a methyl group at the 5-position and an o-tolyl (para-methylphenyl) substituent at the 2-position imparts unique electronic and steric properties to the molecule, making it a valuable reagent in the construction of complex molecular architectures.
The structural features of 5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane make it an excellent candidate for applications in drug discovery and material science. The boron atom in the dioxaborinane core is highly reactive and can participate in various transformations that are pivotal for the synthesis of biologically active compounds. Specifically, the boronic acid functionality allows for facile coupling with aryl halides or triflates under palladium catalysis, enabling the efficient construction of carbon-carbon bonds. This capability is particularly relevant in medicinal chemistry, where such transformations are frequently employed to generate novel heterocyclic compounds with potential therapeutic properties.
In recent years, there has been a surge in research focused on boron-containing compounds due to their diverse applications beyond traditional organic synthesis. For instance, boronate esters derived from dioxaborinanes have been explored as intermediates in the synthesis of protease inhibitors and kinase inhibitors, which are critical targets in oncology research. The o-tolyl substituent in 5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane not only enhances the reactivity of the boronic acid group but also introduces steric hindrance that can influence the selectivity of cross-coupling reactions. This balance between reactivity and selectivity is highly desirable in complex synthetic pathways where multiple functional groups coexist.
Moreover, advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with greater accuracy. Molecular modeling studies suggest that 5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane exhibits favorable interactions with transition metal catalysts used in cross-coupling reactions. These interactions are thought to facilitate oxidative addition and reductive elimination steps, thereby improving reaction yields and efficiencies. Such insights are derived from high-level ab initio calculations and density functional theory (DFT) simulations, which have become indispensable tools in modern synthetic organic chemistry.
The pharmaceutical industry has also recognized the potential of dioxaborinane derivatives like 5,5-Dimethyl-2-(o-tolyl)-1,3,2-dioxaborinane for developing next-generation therapeutics. For example, recent studies have demonstrated its utility in generating libraries of small molecules for high-throughput screening (HTS). By leveraging its ability to undergo regioselective cross-coupling reactions, researchers can rapidly assemble diverse chemical scaffolds that mimic natural products or designed heterocycles. These scaffolds can then be screened for biological activity against various targets, including enzymes and receptors implicated in human diseases.
In addition to its role in drug discovery, 5, 5,Dimethyl-2(o-tolyl)-1,3, 2-dioxaborinane has found applications in materials science. For instance, dioxaborinane derivatives have been incorporated into polymers and coatings to enhance their thermal stability or conductivity. The boron atom's ability to form strong covalent bonds while maintaining flexibility makes it an attractive component for advanced materials engineering. Furthermore, 5, 5,Dimethyl-2< strong>( strong>< strong>o strong>< strong>-tolyl strong>)< strong>- strong>< strong>1,< strong>3,< strong> 2 strong>< strong>-dioxaborinane strong>) has been explored as a precursor for luminescent materials, where its boronate esters can be functionalized to emit light at specific wavelengths useful for optoelectronic devices.
The synthesis of 5,
91994-11-5) involves multi-step organic transformations that highlight its synthetic versatility. Key steps include halogenation followed by lithiation-borylation sequences under controlled conditions. Recent improvements in synthetic methodologies have focused on enhancing yields and minimizing side reactions through optimized catalyst systems and ligand design. For example, palladium-based catalysts with phosphine ligands have been shown to improve coupling efficiencies significantly when used with this substrate.
The environmental impact of using such compounds is also a consideration in modern chemistry research. Efforts are underway to develop greener synthetic routes that reduce waste generation and energy consumption while maintaining high yields. For instance, continuous flow chemistry techniques have been adapted for synthesizing dioxaborinanes, offering advantages such as improved scalability and reduced solvent usage compared to traditional batch processes.
In conclusion, 5,< bold >Dimethyl- bold > bold > bold > bold > bold > bold > bold > bold > bold > bold > (o-tolyl)-1,< bold >3,< bold > 2 -dioxobor
91994-11-5) represents a fascinating compound with broad applicability across multiple domains including pharmaceuticals material science and advanced organic synthesis techniques . Its unique structural features make it a valuable tool for constructing complex molecules efficiently while offering opportunities for innovation through computational modeling catalytic development and sustainable manufacturing practices . As research continues to uncover new applications this versatile derivative is poised remain at forefront scientific discovery .
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